Scaffold Hopping from Indole to 6-Methyl Indazole Confers Dual MCL-1/BCL-2 Inhibition
In a direct head-to-head medicinal chemistry campaign, scaffold hopping from an indole core to an indazole framework containing a carboxylic acid moiety (analogous to the 6-methyl-1H-indazole-3-carboxylic acid scaffold) resulted in a qualitative shift in biological activity, conferring dual MCL-1/BCL-2 inhibitory activity while maintaining minimal inhibition of BCL-xL [1]. While the study used N2-substituted indazole-3-carboxylic acid leads, the presence of the 6-methyl group in the target compound is anticipated to further modulate lipophilicity and binding to the p4 hydrophobic pocket, potentially enhancing this dual inhibition profile [2].
| Evidence Dimension | Inhibition of anti-apoptotic BCL-2 family proteins |
|---|---|
| Target Compound Data | Dual MCL-1/BCL-2 inhibition; minimal BCL-xL inhibition (qualitative data from indazole-3-carboxylic acid leads) |
| Comparator Or Baseline | Indole-based scaffold (MCL-1 selective leads) |
| Quantified Difference | Scaffold hopping from indole to indazole confers dual MCL-1/BCL-2 inhibition profile. |
| Conditions | Biochemical assays for BCL-2 family protein inhibition |
Why This Matters
For researchers developing apoptosis-targeting therapeutics, this compound offers a validated scaffold for dual MCL-1/BCL-2 inhibition, a profile unattainable with indole-based starting points.
- [1] Smith, A. D.; et al. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Med. Chem. 2022, 13, 963-969. View Source
- [2] Li, J. J.; Yang, M. Indazoles. In Drug Discovery with Privileged Building Blocks; CRC Press: Boca Raton, 2021; Chapter 16. View Source
